N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl, furan, and methoxyphenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the amide bond: This can be achieved by reacting 3-fluorobenzylamine with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the furan group: The intermediate product is then reacted with furan-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring using hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and receptors like the estrogen receptor.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE
- N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE
Uniqueness
N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins.
Properties
Molecular Formula |
C21H20FNO4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H20FNO4/c1-25-18-7-9-19(10-8-18)27-15-21(24)23(14-20-6-3-11-26-20)13-16-4-2-5-17(22)12-16/h2-12H,13-15H2,1H3 |
InChI Key |
CXFSBVSGAPQNTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
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